2-Ethynyl-5-methylthiophene 2-Ethynyl-5-methylthiophene
Brand Name: Vulcanchem
CAS No.: 81294-10-2
VCID: VC2355827
InChI: InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3
SMILES: CC1=CC=C(S1)C#C
Molecular Formula: C7H6S
Molecular Weight: 122.19 g/mol

2-Ethynyl-5-methylthiophene

CAS No.: 81294-10-2

Cat. No.: VC2355827

Molecular Formula: C7H6S

Molecular Weight: 122.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-5-methylthiophene - 81294-10-2

Specification

CAS No. 81294-10-2
Molecular Formula C7H6S
Molecular Weight 122.19 g/mol
IUPAC Name 2-ethynyl-5-methylthiophene
Standard InChI InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3
Standard InChI Key ZDCWYRXEXHPFGS-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C#C
Canonical SMILES CC1=CC=C(S1)C#C

Introduction

Basic Chemical Information

2-Ethynyl-5-methylthiophene is a sulfur-containing heterocyclic compound with a five-membered aromatic ring structure. The compound features an ethynyl group (acetylene group) at the second position and a methyl group at the fifth position of the thiophene ring. This particular structural arrangement contributes to its distinctive chemical and physical properties.

Identification and Basic Properties

The compound is characterized by the following key identifiers and properties:

PropertyValue
Chemical FormulaC₇H₆S
Molecular Weight122.19 g/mol
CAS Registry Number81294-10-2
IUPAC Name2-ethynyl-5-methylthiophene
AppearanceNot specified in available data
StructureFive-membered thiophene ring with ethynyl and methyl substituents

The chemical structure consists of a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The distinctive feature of this compound is the presence of both an ethynyl (C≡CH) group at position 2 and a methyl (CH₃) group at position 5 of the thiophene ring.

Chemical Properties

Structural Characteristics

2-Ethynyl-5-methylthiophene combines the aromaticity of the thiophene ring with the high reactivity of the ethynyl group. The presence of the methyl group at position 5 further influences its electronic properties and reactivity patterns. The thiophene core provides aromatic stability while the ethynyl group introduces alkyne reactivity, making this compound particularly versatile in chemical synthesis applications.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Chemical Reactivity

Common Reaction Types

2-Ethynyl-5-methylthiophene can participate in various chemical reactions owing to its reactive functional groups. The following reactions are particularly relevant to this compound:

Oxidation Reactions

The compound can undergo oxidation to form sulfoxides or sulfones when the sulfur atom in the thiophene ring is oxidized. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reactions

The ethynyl group can be reduced to an ethyl group using appropriate reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This transformation converts 2-Ethynyl-5-methylthiophene to 2-Ethyl-5-methylthiophene.

Reaction Products

The major products formed from reactions of 2-Ethynyl-5-methylthiophene include:

Reaction TypeMajor Products
OxidationSulfoxides and sulfones of 2-Ethynyl-5-methylthiophene
Reduction2-Ethyl-5-methylthiophene
SubstitutionHalogenated derivatives and other functionalized thiophenes

Applications in Scientific Research

2-Ethynyl-5-methylthiophene has found applications across multiple scientific disciplines due to its unique structure and reactivity.

Chemical Synthesis Applications

The compound serves as a valuable building block in the synthesis of more complex thiophene derivatives and polymers. Its ethynyl group provides a reactive site for further functionalization through click chemistry and other coupling reactions.

Biological Research

Research has explored the potential biological activities of 2-Ethynyl-5-methylthiophene, including antimicrobial and anticancer properties. The compound's structural features may contribute to its interactions with biological targets.

Medicinal Chemistry

Ongoing research investigates the potential use of 2-Ethynyl-5-methylthiophene in drug development, particularly for its possible anti-inflammatory and antioxidant properties. The compound may serve as a scaffold for developing bioactive molecules.

Materials Science

In materials science and electronic applications, 2-Ethynyl-5-methylthiophene is utilized in the development of:

  • Organic semiconductors

  • Organic light-emitting diodes (OLEDs)

  • Electronic materials with tunable properties

The conjugated π-electron system of the thiophene ring, combined with the extended conjugation provided by the ethynyl group, makes this compound attractive for these applications.

Comparison with Related Compounds

Structural Analogues

A comparison of 2-Ethynyl-5-methylthiophene with its structural analogues reveals interesting differences in properties and applications:

CompoundKey Structural DifferenceNotable Properties
2-Ethynyl-5-methylthiopheneEthynyl group at position 2Higher reactivity due to ethynyl group, potential for click chemistry
2-Ethyl-5-methylthiopheneEthyl group instead of ethynylLess reactive, different electronic properties
2-Acetyl-5-methylthiopheneAcetyl group instead of ethynylContains a carbonyl group, different reactivity pattern

The presence of the ethynyl group in 2-Ethynyl-5-methylthiophene distinguishes it from similar thiophene derivatives by providing a site for metal-catalyzed coupling reactions and click chemistry applications.

Current Research and Future Directions

Current research on 2-Ethynyl-5-methylthiophene focuses on:

  • Development of new synthetic routes to improve yield and purity

  • Exploration of its potential in polymer chemistry for electronic applications

  • Investigation of biological activities for pharmaceutical applications

  • Study of its role in developing novel materials with tunable properties

Future research directions may include:

  • Detailed structure-activity relationship studies for medicinal applications

  • Development of sustainable synthetic methods using greener catalysts

  • Exploration of its potential in photovoltaic applications

  • Investigation of its role in developing new conductive polymers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator